ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate
Overview
Description
Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is a chemical compound with the molecular formula C17H15NO5 It is known for its unique structure, which includes a benzodioxole moiety, making it a subject of interest in various fields of scientific research
Scientific Research Applications
Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Acetylation: The benzodioxole moiety is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated benzodioxole is reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Mechanism of Action
The mechanism by which ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making the compound useful in drug development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(1,3-benzodioxol-5-yl)methyl]amino}benzoate
- Ethyl 4-{[(1,3-benzodioxol-5-yl)carbonyl]amino}benzoate
- Ethyl 4-{[(1,3-benzodioxol-5-yl)acetyl]amino}benzoate
Uniqueness
Ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate is unique due to the presence of the benzodioxole moiety linked through an oxyacetyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-2-22-18(21)12-3-5-13(6-4-12)19-17(20)10-23-14-7-8-15-16(9-14)25-11-24-15/h3-9H,2,10-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPFRGVFPOENFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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